molecular formula C14H17N3O2 B11396686 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(propan-2-yl)propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(propan-2-yl)propanamide

Cat. No.: B11396686
M. Wt: 259.30 g/mol
InChI Key: WEBIGJKFYXIXOD-UHFFFAOYSA-N
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(propan-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(propan-2-yl)propanamide typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The phenyl ring and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(propan-2-yl)propanamide depends on its specific biological target. Generally, oxadiazoles can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-methylpropanamide
  • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide
  • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(propan-2-yl)butanamide

Uniqueness

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(propan-2-yl)propanamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group, for example, may affect its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H17N3O2/c1-10(2)15-12(18)8-9-13-16-14(17-19-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)

InChI Key

WEBIGJKFYXIXOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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